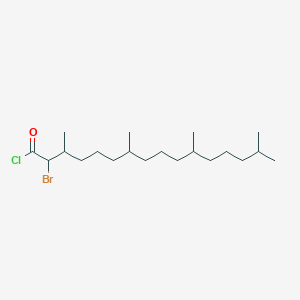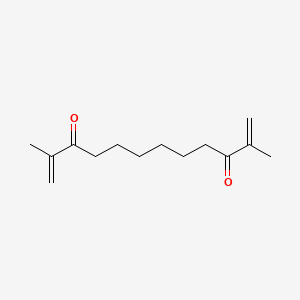
1,11-Dodecadiene-3,10-dione, 2,11-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,11-Dodecadiene-3,10-dione, 2,11-dimethyl- is an organic compound with the molecular formula C14H22O2 and a molecular weight of 222.323 g/mol . This compound is characterized by the presence of two diene groups and two ketone groups, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,11-Dodecadiene-3,10-dione, 2,11-dimethyl- typically involves multi-step organic reactions. One common method includes the aldol condensation of appropriate aldehydes and ketones, followed by dehydration to form the diene structure. The reaction conditions often require the use of strong bases like sodium hydroxide or potassium hydroxide and may be conducted under reflux conditions to ensure complete reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to minimize side reactions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
1,11-Dodecadiene-3,10-dione, 2,11-dimethyl- undergoes various chemical reactions, including:
Oxidation: The diene groups can be oxidized to form epoxides or diols.
Reduction: The ketone groups can be reduced to secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reducing ketones to alcohols.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Secondary alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,11-Dodecadiene-3,10-dione, 2,11-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,11-Dodecadiene-3,10-dione, 2,11-dimethyl- involves its interaction with various molecular targets. The diene and ketone groups allow it to participate in a range of chemical reactions, influencing biological pathways and molecular interactions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,11-Dodecadiene: Lacks the ketone groups, making it less reactive in certain chemical reactions.
2,11-Dimethyldodeca-1,11-diene-3,10-dione: Similar structure but may have different reactivity and applications.
Uniqueness
1,11-Dodecadiene-3,10-dione, 2,11-dimethyl- is unique due to the presence of both diene and ketone groups, providing a versatile platform for various chemical transformations and applications .
Properties
CAS No. |
115948-24-8 |
|---|---|
Molecular Formula |
C14H22O2 |
Molecular Weight |
222.32 g/mol |
IUPAC Name |
2,11-dimethyldodeca-1,11-diene-3,10-dione |
InChI |
InChI=1S/C14H22O2/c1-11(2)13(15)9-7-5-6-8-10-14(16)12(3)4/h1,3,5-10H2,2,4H3 |
InChI Key |
AQSQKIKOHSALJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)CCCCCCC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-({[2-(4-Hydroxyphenyl)ethyl]amino}methyl)-2,5-dimethoxyphenol](/img/structure/B14290937.png)
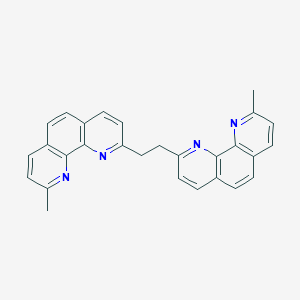
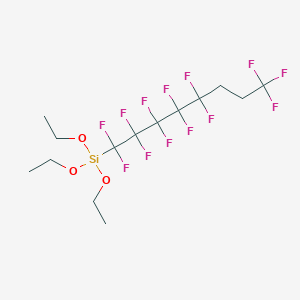
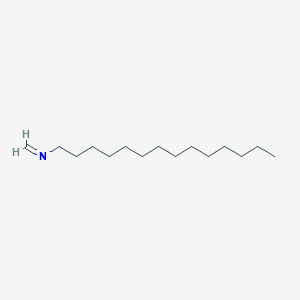
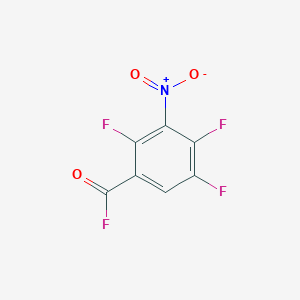
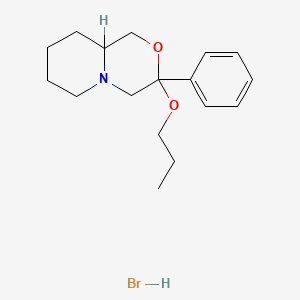
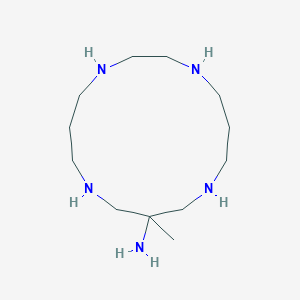
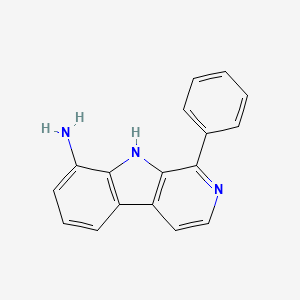
![4-[(Pentamethyldisilanyl)ethynyl]benzonitrile](/img/structure/B14290980.png)
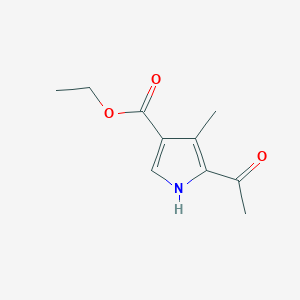
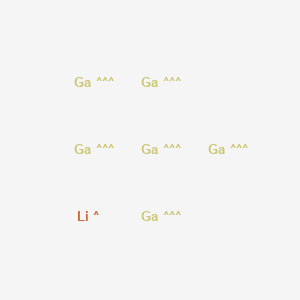
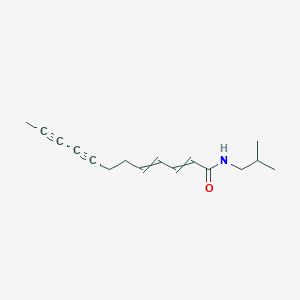
![3-Bromo-2-[(but-2-en-1-yl)oxy]oxane](/img/structure/B14290997.png)
